molecular formula C9H13NO B042907 N-Benzylethanolamine CAS No. 104-63-2

N-Benzylethanolamine

Cat. No. B042907
CAS RN: 104-63-2
M. Wt: 151.21 g/mol
InChI Key: XNIOWJUQPMKCIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylamines, which are structurally related to N-Benzylethanolamine, can be achieved through iron-catalyzed direct amination of benzyl alcohols. This process involves the direct coupling of benzyl alcohols with amines, producing a variety of substituted benzylamines in moderate to excellent yields using an iron catalyst. This methodology highlights the development of novel, sustainable catalytic methods to access these privileged structural motifs, which are prominent in numerous pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).

Molecular Structure Analysis

Research on the molecular recognition of inhibitors by phenylethanolamine N-methyltransferase sheds light on the molecular structure analysis relevant to N-Benzylethanolamine. The studies demonstrate how the enzyme accommodates various functional groups on the aromatic ring through adaptation of the binding pocket, which could be analogously relevant to understanding the molecular interactions and structure of N-Benzylethanolamine (McMillan et al., 2004).

Chemical Reactions and Properties

The chemical reactions and properties of benzylamines, which share a structural motif with N-Benzylethanolamine, involve their role as intermediates in the synthesis of pharmacologically active compounds. The versatility in chemical reactions, including N-debenzylation, highlights the potential reactivity pathways that N-Benzylethanolamine could participate in (Cheng et al., 2009).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of N-Benzylethanolamine were not identified, research on related compounds such as N-acylethanolamines provides insights into their physical and structural characteristics. For instance, the molecular packing and intermolecular interactions of N-acylethanolamines, determined through crystallographic analyses, offer a basis for understanding the physical properties of N-Benzylethanolamine (Ramakrishnan & Swamy, 1999).

Chemical Properties Analysis

The chemical properties of N-Benzylethanolamine can be inferred from studies on N-acylethanolamines and related compounds. These compounds are known for their bioactivity, including roles in the endocannabinoid signaling pathway, which may shed light on the biological relevance and chemical behavior of N-Benzylethanolamine (Coulon et al., 2012).

Scientific research applications

  • Metabolic Biomarkers: Plasma N-acylethanolamine levels, including compounds related to N-Benzylethanolamine, can serve as biomarkers for metabolic imbalances, with factors like obesity, menopause, and aging affecting these levels (Fanelli et al., 2018).

  • Natural Sources in Legumes: N-acylethanolamines are abundant in seeds of selected legumes, presenting potential natural sources for modulating the mammalian endocannabinoid system (Venables et al., 2005).

  • Evolutionary Conserved Pathway: N-acylethanolamines (NAEs) represent an evolutionarily conserved lipid signaling pathway in multicellular eukaryotes, regulating various physiological processes in plants and animals (Chapman, 2004).

  • Pharmaceutical Applications: A study presents a sustainable catalytic methodology for constructing various benzylamines, offering potential for diverse pharmaceutical applications (Yan, Feringa, & Barta, 2016).

  • Therapeutic Potential: N-Palmitoylethanolamine depot injections effectively increase tissue levels of acylethanolamide lipids, benefiting therapies involving NAEs and related compounds (Grillo et al., 2013).

  • Cardiac Health: N-acylethanolamine accumulation in the infarcted myocardium may have beneficial effects due to its anti-inflammatory activity, potentially acting as a response to ischemic injury (Epps et al., 1979).

  • Plant Growth and Development: Elevated levels of N-lauroylethanolamine disrupt normal root development in Arabidopsis thaliana seedlings, potentially affecting cell expansion by interfering with intracellular membrane trafficking (Blancaflor, Hou, & Chapman, 2003).

  • Radiation Medicine: N-stearoylethanolamine shows potential in radiation medicine for prevention, treatment, and post-exposure effects (Chumak et al., 2015).

properties

IUPAC Name

2-(benzylamino)ethanol
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InChI

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNIOWJUQPMKCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

58576-72-0 (hydrochloride)
Record name N-Benzylethanolamine
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DSSTOX Substance ID

DTXSID1044356
Record name N-Benzylethanolamine
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Molecular Weight

151.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N-Benzylethanolamine
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Vapor Pressure

0.000372 [mmHg]
Record name N-Benzylethanolamine
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Product Name

N-Benzylethanolamine

CAS RN

104-63-2
Record name Benzylethanolamine
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Record name Ethanol, 2-[(phenylmethyl)amino]-
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Record name 2-benzylaminoethanol
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Record name N-BENZYLAMINOETHANOL
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Synthesis routes and methods I

Procedure details

2-Hydroxyethylamine was reacted with benzyl bromide according to Method B2a to give N-benzyl-N-(2-hydroxyethyl)amine. The alcohol was reacted with SOCl2 according to Method B7c to give N-benzyl-N-(2-chloroethyl)ammonium chloride. The chloroethylamine was reacted with 2-methyl-4-nitrophenyl isothiocyanate to give 2-(2-methyl-4-nitrophenylimino)-3-benzyl-1,3-thiazolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Compound 1 (2.62 g, 17.3 mmol) in anhydrous EtOH (55 mL) was portionwise added NaBH4 (0.67 g, 17.7 mmol) at 0° C. over 1 h period. The resulting mixture was gradually warmed to room temperature and was stirred for 20 h. The resulting mixture was filtered to eliminate excess NaBH4, and the solvent was evaporated. The residue was dissolved in CH2Cl2 (50 mL) and filtered, and the filtrate was concentrated in vacuo to afford Compound 2 (1.86 g, 61.3%). 1H NMR (CDCl3) δ 2.60 to 2.70 (m, 2H), 3.60 to 3.73 (m, 2H), 7.24 to 7.27 (m, 5H); 13C NMR (CDCl3) δ 50.62, 53.44, 60.45, 126.98, 128.11, 128.36, 139.73. HRMS (Positive ion FAB) Calcd for C9H13NO [M+H]+ m/z 152.2163. Found: [M+H]+ m/z 152.1075.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
0.67 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
Yield
61.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
A Belabbaci, NCB Ahmed, I Mokbel… - The Journal of Chemical …, 2010 - Elsevier
… For the aqueous N-benzylethanolamine solution, a S shape is observed for the G E for all … For pure water and N-benzylethanolamine, the vapour pressures used in this work have …
Number of citations: 45 www.sciencedirect.com
A Razzouk, A Hajjaji, I Mokbel, P Mougin, J Jose - Fluid phase equilibria, 2009 - Elsevier
In this work, the experimental vapor pressures of four amines 1,2-bis(dimethylamino)ethane, 1-methylmorpholine, 1,2-bis(2-aminoethoxy)ethane and N-benzylethanolamine using a …
Number of citations: 16 www.sciencedirect.com
SP Padinhattath, RL Gardas - Journal of Molecular Liquids, 2023 - Elsevier
… This study aims to develop four N-benzylethanolamine based ionic liquids to eliminate diclofenac sodium, one of the top priority pharmaceutical micropollutants, from the aquatic …
Number of citations: 3 www.sciencedirect.com
A Belabbaci, I Mokbel, AA Kaci, J Jose… - The Journal of Chemical …, 2011 - Elsevier
The vapour pressures of (benzylamine+water), {1,2-bis(2-aminoethoxy)ethane+water}, or {2-[2-(dimethylamino)ethoxy]ethanol+water} binary mixtures, and pure 2-[2-(dimethylamino)…
Number of citations: 11 www.sciencedirect.com
RBC Pillai - Current Science, 1995 - JSTOR
The possibility of the cyclodehydration of N-benzylethanolamine over zeolites to obtain nitrogen heterocycles was investigated. Intramolecular alkylation (cyclodehydration) has not …
Number of citations: 1 www.jstor.org
T Mancilla Percino, TR Cruz Hernández - Journal of the Mexican …, 2007 - scielo.org.mx
This work describes the study of the reaction of methyl 2-hydroxy-2-methoxy acetate (1) with the β-amino alcohols, N-methylethanolamine (2), N-benzylethanolamine (3), (1R,2S)-(-)-…
Number of citations: 2 www.scielo.org.mx
RBC Pillai - Journal of molecular catalysis, 1993 - Elsevier
… Under optimum conditions of reaction the yield of N-isopropylaniline was 91% and that of N-benzylethanolamine was 94%. The reactivity is decreased with increase in steric hindrance …
Number of citations: 28 www.sciencedirect.com
JAH Lainton, MC Allen, M Burton… - Journal of …, 2003 - ACS Publications
… The starting material for the library synthesis was N-benzylethanolamine (2), which was converted into the chloromethyl-morpholine derivative (3) via the reported method. This utilizes …
Number of citations: 38 pubs.acs.org
TA Fernandes, CIM Santos, V André, J Kłak… - Inorganic …, 2016 - ACS Publications
… This product was obtained by following the procedure described for 1, but using a mixture of N-benzylethanolamine (Hbea; 5.0 mmol, 710 μL) and KOH (3.00 mmol, 3 mL, 1 M aqueous …
Number of citations: 88 pubs.acs.org
PN Devine, BS Foster, EJJ Grabowski… - …, 2002 - collaborate.princeton.edu
… Pyrrolidine derived (S)-lactamide auxiliaries mediate a highly diastereoselective coupling reaction between racemic α-halo acids and N-benzylethanolamine. The adducts are readily …
Number of citations: 11 collaborate.princeton.edu

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